
(E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a conjugated system involving a phenyl ring substituted with two methyl groups and an enone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of 3,4-dimethylbenzaldehyde with acetylacetone under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3,4-dimethylbenzaldehyde and acetylacetone in ethanol.
- Add a catalytic amount of sodium hydroxide to the mixture.
- Stir the reaction mixture at room temperature for several hours.
- Acidify the reaction mixture with hydrochloric acid to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: (E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The enone can be reduced to the corresponding alcohol or alkane using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine, and sulfonation with sulfuric acid.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, halogen, or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
(E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The enone moiety can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines in biological systems. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparación Con Compuestos Similares
(E)-4-phenyl-4-oxobut-2-enoic acid: Lacks the methyl groups on the phenyl ring.
(E)-4-(3,4-dimethoxyphenyl)-4-oxobut-2-enoic acid: Contains methoxy groups instead of methyl groups.
(E)-4-(3,4-dichlorophenyl)-4-oxobut-2-enoic acid: Contains chlorine atoms instead of methyl groups.
Comparison: (E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its reactivity and biological activity. The methyl groups can affect the compound’s electronic properties and steric hindrance, leading to differences in its chemical behavior and interactions compared to similar compounds.
Propiedades
Fórmula molecular |
C12H12O3 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
(E)-4-(3,4-dimethylphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H12O3/c1-8-3-4-10(7-9(8)2)11(13)5-6-12(14)15/h3-7H,1-2H3,(H,14,15)/b6-5+ |
Clave InChI |
WKLVCCFVWXJZFO-AATRIKPKSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)C(=O)/C=C/C(=O)O)C |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)C=CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl-](/img/structure/B14719005.png)
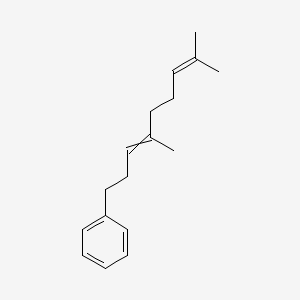

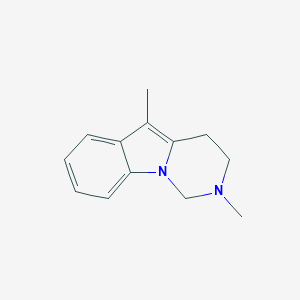

![1,4-Dimethyldibenzo[b,d]thiophene 5,5-dioxide](/img/structure/B14719029.png)
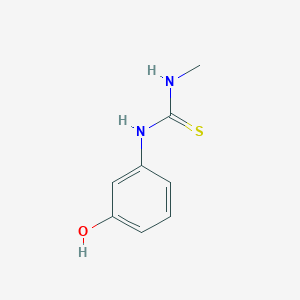
![3-methoxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14719051.png)
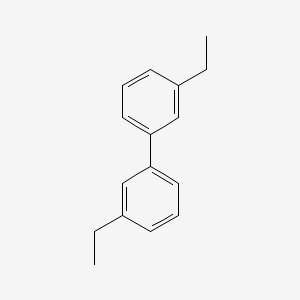
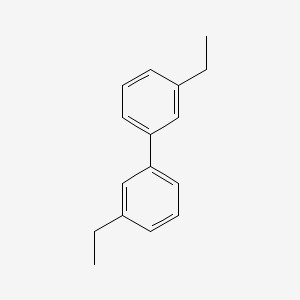



![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
